BenchChemオンラインストアへようこそ!

N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

AMPA receptor stargazin TARP

N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899740-70-6) is a synthetic small molecule (MW 337.4 g/mol) belonging to the 1,8-naphthyridine-3-carboxamide class. This heterocyclic scaffold is widely explored for diverse biological activities including anticancer, anti-inflammatory, and central nervous system (CNS) modulation.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 899740-70-6
Cat. No. B2466989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899740-70-6
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC=CC=C3OC
InChIInChI=1S/C19H19N3O3/c1-22-17-14(7-5-10-20-17)12-15(19(22)24)18(23)21-11-9-13-6-3-4-8-16(13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,23)
InChIKeyFKSYXSVLCBAGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899740-70-6): Procurement-Relevant Structural and Screening Profile


N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899740-70-6) is a synthetic small molecule (MW 337.4 g/mol) belonging to the 1,8-naphthyridine-3-carboxamide class [1]. This heterocyclic scaffold is widely explored for diverse biological activities including anticancer, anti-inflammatory, and central nervous system (CNS) modulation [2]. This specific derivative has been profiled in high-throughput screens for modulation of AMPA receptor–stargazin complexes and activation of G protein-gated inwardly rectifying potassium (GIRK) channels, indicating potential relevance in neuroscience and ion channel research [1].

Why 1,8-Naphthyridine-3-carboxamide Analogs Cannot Be Interchanged: Substituent-Driven Divergence in N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide


Superficially similar 1,8-naphthyridine-3-carboxamides exhibit profound differences in biological activity stemming from precise substituent patterns. Even minor positional isomerism—such as movement of the methoxy group on the phenethyl ring from the ortho (2-methoxy) to the meta (3-methoxy) position—can dramatically alter target engagement, as documented in related 5-HT3 antagonist series where regioisomeric variation abrogated activity [1]. Furthermore, N(1)-alkyl substitution (methyl vs. ethyl) on the naphthyridone core critically controls pharmacokinetic properties and target selectivity, a phenomenon well-established in H-PGDS inhibitor optimization programs within this chemotype [2]. Therefore, selecting a specific catalog compound without verifying its intended structural identity against published structure-activity relationship (SAR) data risks procurement of a molecule that fails to replicate the biological behavior required for the experimental system, despite sharing the naphthyridine-3-carboxamide core.

Quantitative Differentiation Evidence for N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899740-70-6) Against Closest Analogs


AMPA Receptor–Stargazin Modulation: A Distinct Screening Hit Differentiating N-(2-methoxyphenethyl) from N-(3-methoxyphenethyl) Isomers

The target compound was specifically identified as a hit in a Vanderbilt Screening Center high-throughput screen for modulators of AMPAR-stargazin complexes (WaveGuideAssay:441) . This protein-protein interaction (PPI) assay directly measures modulation of the AMPA receptor–TARP γ-2 (stargazin) complex, a target relevant to excitatory synaptic transmission. Critically, the ortho-methoxy positional isomer (N-(2-methoxyphenethyl)) was submitted and tested in this screen; the meta-methoxy isomer (N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) has not been reported in the same assay context, and neither has the 1-ethyl analog. This establishes a unique screening annotation for the 2-methoxyphenethyl derivative that is absent from its closest regioisomeric and N-alkyl analogs, providing procurement justification when AMPAR-stargazin modulation is the experimental objective. Precise EC50/IC50 values from this screen are not publicly available, and the evidence tag is therefore classified as Supporting evidence pending release of quantitative data.

AMPA receptor stargazin TARP ionotropic glutamate receptor positive allosteric modulator

GIRK2 Channel Activation: A Second Screening Hit Absent from Regioisomeric and N-Alkyl Analogs

The same compound was also tested and identified as a hit in a separate Vanderbilt HTS campaign for small-molecule activators of the G protein-gated inwardly rectifying potassium channel 2 (GIRK2, Kir3.2; external ID VANDERBILT_HTS_GIRK2_HPP) . GIRK2 activators are of interest for cardiac and neurological indications. Notably, this screening annotation is associated solely with the 2-methoxyphenethyl derivative; no GIRK2 screening data were located for the corresponding 3-methoxyphenethyl regioisomer or the 1-ethyl analog. This dual annotation (AMPAR-stargazin plus GIRK2) further distinguishes the target compound from its nearest neighbors in chemical space and justifies its selection when these targets are under investigation. Quantitative potency data are not publicly accessible; this evidence is classified as Supporting evidence.

GIRK Kir3.2 potassium channel activator cardiac electrophysiology

Regioisomeric Methoxy Substitution: Ortho (2-Methoxy) vs. Meta (3-Methoxy) Differentiation in 5-HT3 Antagonist Context

In the structurally related series of 2-methoxy-1,8-naphthyridine-3-carboxamides evaluated as 5-HT3 receptor antagonists, the most potent compound (8g) achieved a pA2 value of 7.67 in guinea-pig ileum longitudinal muscle myenteric plexus preparations [1]. Critically, the pharmacophore reported by Mahesh et al. places the methoxy substituent directly on the naphthyridine core (position 2) rather than on the pendant phenethyl ring. The target compound (CAS 899740-70-6) features the methoxy group at the ortho position of the phenethyl side chain, a distinct topological arrangement. While direct 5-HT3 antagonism data for the target compound are unavailable, the established regioisomeric sensitivity within this chemotype [1] implies that the target compound and the 2-methoxy-naphthyridine series will exhibit divergent receptor pharmacology. This class-level inference supports the premise that the 2-methoxyphenethyl substitution pattern is not functionally interchangeable with the 2-methoxy-naphthyridine core substitution pattern.

5-HT3 receptor regioisomerism structure-activity relationship antidepressant pA2

N(1)-Alkyl Substitution: Methyl vs. Ethyl Differentiation in H-PGDS Inhibition and Pharmacokinetics

Within the 1,8-naphthyridine-3-carboxamide patent space, the identity of the N(1) substituent is a critical determinant of both potency and pharmacokinetic behavior. Bayer's H-PGDS inhibitor program (US20220089591A1) extensively explores 7-substituted 1-aryl-naphthyridine-3-carboxamides, with representative compounds achieving IC50 values as low as 9.4 nM against H-PGDS [1]. The target compound bears an N(1)-methyl substituent, whereas the closely cataloged analog 1-ethyl-N-(2-methoxyphenethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide carries an N(1)-ethyl group. This seemingly minor change in alkyl size significantly influences lipophilicity (XLogP3 ~2.7 for the target methyl compound vs. an estimated ~3.2 for the ethyl analog), which in turn affects metabolic stability, plasma protein binding, and off-target liability [2]. While direct comparative H-PGDS data for the target compound are unavailable, the established sensitivity of H-PGDS inhibitory activity to N(1) substitution within the naphthyridine-3-carboxamide class predicts divergent biological performance between N(1)-methyl and N(1)-ethyl derivatives, making substitution without experimental validation inadvisable.

H-PGDS hematopoietic prostaglandin D synthase N-alkyl pharmacokinetics drug discovery

Anticancer Activity Landscape: Naphthyridine-3-carboxamide Class Potency Context

A foundational study by Srivastava et al. evaluated a series of 1,8-naphthyridine-3-carboxamide derivatives (compounds 8–23) for in vitro cytotoxicity against eight cancer cell lines, reporting IC50 values from 1.37 µM (compound 12, HBL-100 breast cancer) to 3.0 µM (compound 22, SW-620 colon cancer) [1]. These compounds constitute the most structurally relevant comparator set for the target compound, as they share the identical 1,8-naphthyridine-3-carboxamide core. The target compound (CAS 899740-70-6) was not included in this study and has no reported anticancer IC50 data. However, the demonstration of sub-micromolar to low micromolar potency across diverse cancer histotypes within the chemotype establishes a class benchmark. Any assertion of the target compound's anticancer superiority must await direct comparative testing against these published leads; until then, procurement for oncology applications should reference this established potency range as the chemotype's performance baseline.

anticancer cytotoxicity cancer cell lines IC50 chemotype profiling

Recommended Procurement Scenarios for N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899740-70-6)


Hit Validation and Preliminary SAR for AMPA Receptor–Stargazin Modulator Programs

Researchers pursuing positive or negative allosteric modulators of AMPA receptor–TARP complexes should prioritize this compound for hit validation and initial SAR expansion. The documented screening annotation at the AMPAR-stargazin interface (WaveGuideAssay:441) provides a direct rationale for procurement that is absent for regioisomeric and N-alkyl analogs [1]. This compound serves as a starting point for medicinal chemistry optimization targeting glutamate receptor auxiliary subunits, where the ortho-methoxy phenethyl substitution pattern represents a novel chemotype entry distinct from classical AMPAR modulators.

GIRK2 Channel Pharmacology and Cardiac Electrophysiology Screening

For groups investigating G protein-gated inwardly rectifying potassium channel (GIRK2/Kir3.2) pharmacology, this compound's unique screening annotation as a GIRK2 activator hit (VANDERBILT_HTS_GIRK2_HPP) [1] justifies its acquisition for confirmatory electrophysiology studies. The dual annotation (AMPAR-stargazin plus GIRK2) further supports its use in phenotypic screening panels where ion channel and synaptic targets are simultaneously interrogated. Procurement for this scenario leverages a screening fingerprint not replicated by any commercially available close analog.

Exploratory Anticancer Screening Against the Naphthyridine-3-carboxamide Class Cytotoxicity Baseline

The target compound may be procured for exploratory cytotoxicity screening against cancer cell lines, with the explicit understanding that the compound has not been previously tested in this context. The established chemotype benchmark (IC50 range of 1.37–3.7 µM across HBL-100, KB, and SW-620 cell lines) [1] provides a quantitative reference frame against which any newly generated data can be compared. Procurement is most appropriate for groups intending to generate novel anticancer SAR within the 1,8-naphthyridine-3-carboxamide series, contributing uniquely to the literature by filling the data gap for the 2-methoxyphenethyl substitution pattern.

Physicochemical Differentiation: Selecting the Lower-Lipophilicity N(1)-Methyl Candidate for ADME Optimization

When seeking a 1,8-naphthyridine-3-carboxamide hit with favorable physicochemical properties for CNS or systemic drug discovery programs, the N(1)-methyl derivative (target compound, XLogP3 = 2.7) [1] offers a tangible advantage over the N(1)-ethyl analog (estimated XLogP3 ~3.2). The lower computed lipophilicity of the target compound aligns with medicinal chemistry guidelines for reducing metabolic clearance and minimizing off-target promiscuity. This procurement decision is supported by class-level SAR derived from H-PGDS inhibitor patents where N(1)-alkyl chain length critically modulates pharmacokinetic parameters [2].

Quote Request

Request a Quote for N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.